molecular formula C4H4BrN3 B017997 2-Amino-5-bromopyrazine CAS No. 59489-71-3

2-Amino-5-bromopyrazine

Cat. No.: B017997
CAS No.: 59489-71-3
M. Wt: 174 g/mol
InChI Key: KRRTXVSBTPCDOS-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyrazine, with the chemical formula C4H4BrN3, is a compound known for its applications in various chemical processes. This pale yellow solid, also referred to as 5-Bromo-2-pyrazinamine, is characterized by its amino and bromine functional groups .

Preparation Methods

2-Amino-5-bromopyrazine can be synthesized through various methods. One common synthetic route involves the bromination of aminopyrazine. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

In industrial production, the compound can be synthesized using a continuous flow process, which allows for better control over reaction conditions and scalability . This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

2-Amino-5-bromopyrazine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyrazine involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

5-bromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRTXVSBTPCDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344794
Record name 2-Amino-5-bromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-71-3
Record name 2-Amino-5-bromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromopyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-5-bromopyrazine act as a corrosion inhibitor for steel?

A1: While the exact mechanism is not fully elucidated in the provided research, theoretical studies suggest this compound [] and other substituted pyrazine derivatives can adsorb onto the steel surface, forming a protective layer that hinders corrosive agents from reaching the metal. Density Functional Theory (DFT) calculations indicate this adsorption likely occurs through the interaction of the molecule's electron-rich areas (high electron density) with the iron atoms on the steel surface.

Q2: What computational methods have been employed to study this compound?

A2: Researchers have utilized DFT calculations to investigate the properties of this compound relevant to its potential as a corrosion inhibitor []. These calculations provide insights into the molecule's electronic structure, including HOMO/LUMO energies, dipole moment, and other parameters related to its reactivity and interaction with metal surfaces. Additionally, Molecular Dynamics (MD) simulations have been employed to model the binding energies and interactions of the molecule with the iron (Fe) surface at the atomic level [].

Q3: Can this compound be used in cross-coupling reactions?

A3: Yes, this compound has been successfully utilized in palladium-catalyzed cross-coupling reactions, specifically Suzuki reactions []. The bromine atom acts as a leaving group, allowing for the introduction of various aryl or heteroaryl groups at the 5-position of the pyrazine ring. This reaction provides a valuable tool for synthesizing a diverse range of substituted pyrazines with potentially useful properties.

Q4: Are there alternative synthetic routes to access substituted pyrazines from this compound?

A4: Research indicates that this compound can be transformed into 2-amino-5-cyanopyrazine via palladium-catalyzed cyanation []. This reaction replaces the bromine atom with a cyano group, offering another route to diversify the 5-position of the pyrazine ring. Such cyano-substituted pyrazines can serve as valuable intermediates in the synthesis of more complex molecules.

Q5: Has the solubility of this compound been studied?

A5: Yes, the solubility of this compound has been investigated in various solvent systems, including methanol, ethanol, isopropanol, propylene glycol plus water, and 10 pure solvents at different temperatures []. Understanding the solubility profile of this compound is crucial for optimizing reaction conditions in organic synthesis and for developing potential formulations if it were to be considered for applications like corrosion inhibition.

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